molecular formula C19H23FN2O4S B2805502 4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine CAS No. 2379950-31-7

4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine

Cat. No.: B2805502
CAS No.: 2379950-31-7
M. Wt: 394.46
InChI Key: UFDCCKSYGCLKPQ-UHFFFAOYSA-N
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Description

4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a sulfonyl group and a methoxy group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and methoxylation. The key steps are:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Methoxylation: The methoxy group is introduced using methanol or other methoxy sources under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine
  • 3-Fluoro-4-methoxyphenyl derivatives
  • Sulfonylpiperidine derivatives

Uniqueness

4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S/c1-14-10-16(7-8-21-14)26-13-15-4-3-9-22(12-15)27(23,24)17-5-6-19(25-2)18(20)11-17/h5-8,10-11,15H,3-4,9,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDCCKSYGCLKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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